molecular formula C10H11N3O4 B14604378 Quinoline, 1,2,3,4-tetrahydro-1-methyl-5,7-dinitro- CAS No. 57883-27-9

Quinoline, 1,2,3,4-tetrahydro-1-methyl-5,7-dinitro-

Cat. No.: B14604378
CAS No.: 57883-27-9
M. Wt: 237.21 g/mol
InChI Key: FSZJDVCPZGUGRQ-UHFFFAOYSA-N
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Description

Quinoline, 1,2,3,4-tetrahydro-1-methyl-5,7-dinitro- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a quinoline ring system that is partially hydrogenated and substituted with methyl and nitro groups. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives typically involves the hydrogenation of quinoline using heterogeneous catalysts. For Quinoline, 1,2,3,4-tetrahydro-1-methyl-5,7-dinitro-, the process may involve the selective hydrogenation of quinoline followed by nitration and methylation reactions. Common catalysts used in these reactions include palladium on carbon (Pd/C) and platinum oxide (PtO2) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of quinoline derivatives often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-pressure hydrogenation reactors and nitration units, where the reaction conditions are carefully controlled to achieve the desired product. The use of advanced catalytic systems and automation in industrial settings enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 1,2,3,4-tetrahydro-1-methyl-5,7-dinitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quinoline, 1,2,3,4-tetrahydro-1-methyl-5,7-dinitro- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antimalarial properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents for treating various diseases, including cancer and infectious diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of quinoline, 1,2,3,4-tetrahydro-1-methyl-5,7-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 1,2,3,4-tetrahydro-1-methyl-5,7-dinitro- is unique due to the presence of both nitro and methyl groups, which confer specific chemical reactivity and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in synthetic chemistry and its application in medicinal research .

Properties

CAS No.

57883-27-9

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

1-methyl-5,7-dinitro-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C10H11N3O4/c1-11-4-2-3-8-9(11)5-7(12(14)15)6-10(8)13(16)17/h5-6H,2-4H2,1H3

InChI Key

FSZJDVCPZGUGRQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2=C1C=C(C=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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